tert-butyl (E)-pent-2-enoate tert-butyl (E)-pent-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17210196
InChI: InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

tert-butyl (E)-pent-2-enoate

CAS No.:

Cat. No.: VC17210196

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (E)-pent-2-enoate -

Specification

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name tert-butyl (E)-pent-2-enoate
Standard InChI InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+
Standard InChI Key RMMULFUBQFKFRL-VOTSOKGWSA-N
Isomeric SMILES CC/C=C/C(=O)OC(C)(C)C
Canonical SMILES CCC=CC(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

tert-Butyl (E)-pent-2-enoate belongs to the class of enoate esters, with the general formula C9H16O2\text{C}_9\text{H}_{16}\text{O}_2. Its structure features a tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}) attached to an ester carbonyl, followed by a pent-2-enoate backbone in the E configuration. The trans geometry of the double bond (C2=C3\text{C}^2=\text{C}^3) ensures minimal steric hindrance between the tert-butyl group and the alkyl chain, enabling selective reactivity in conjugate addition reactions .

The compound’s stereoelectronic profile is defined by:

  • Electron-deficient double bond: The ester carbonyl polarizes the double bond, making the β-carbon electrophilic.

  • Steric protection: The bulky tert-butyl group shields the carbonyl oxygen, directing nucleophilic attacks to the β-position.

  • Conformational rigidity: The E configuration restricts rotation around the double bond, stabilizing transition states in asymmetric reactions .

These attributes make it an ideal substrate for enantioselective transformations, as evidenced by its use in synthesizing β-mercaptoesters with up to 93:7 enantiomeric ratio (er) .

Synthesis and Reaction Methodology

Preparation of tert-Butyl (E)-pent-2-enoate

While commercial routes exist for simpler crotonate esters (e.g., methyl crotonate), tert-butyl (E)-pent-2-enoate is typically synthesized via Horner-Wadsworth-Emmons olefination or Wittig reactions. A representative procedure involves:

  • Olefination: Reacting tert-butyl glyoxylate with triethyl phosphonoacetate in the presence of a base (e.g., NaH).

  • Purification: Isolation via flash column chromatography using petroleum ether/diethyl ether mixtures .

The product is obtained as a colorless liquid, with structural confirmation provided by 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) .

Catalytic Asymmetric Sulfa-Michael Addition

tert-Butyl (E)-pent-2-enoate has been employed in enantioselective sulfa-Michael reactions using bifunctional iminophosphorane catalysts. A notable example is the synthesis of tert-butyl (S)-3-(propylthio)pentanoate (4o):

Procedure:

  • Catalyst: Iminophosphorane 1g (10 mol%)

  • Conditions: Et2_2O solvent, 0°C, 72 hours

  • Reagents: 1-Propanethiol (3.0 eq)

  • Yield: 84%

  • Enantiomeric Ratio: 93:7 er (HPLC, Chiralpak IA column)

Mechanistic Insights:
The catalyst activates both the thiol nucleophile (via Brønsted basicity) and the enoate electrophile (via hydrogen bonding), aligning reactants in a chiral environment to favor the (S)-configured product .

Applications in Organic Synthesis

Chiral β-Mercaptoester Production

tert-Butyl (E)-pent-2-enoate serves as a precursor to β-mercaptoesters, which are pivotal in peptide mimetics and enzyme inhibitors. Key derivatives include:

Product NameYield (%)erOptical Rotation ([α]D23[\alpha]_D^{23})
(S)-3-(Propylthio)pentanoate8493:7-1.2 (c 1.24, CHCl3_3)
(R)-3-((4-Methoxybenzyl)thio)-3-phenylpropanoate9888:12+89.0 (c 1.0, CHCl3_3)

These compounds are characterized by HPLC and polarimetry, with applications in drug discovery and materials science .

Functional Group Compatibility

The tert-butyl ester’s stability under acidic and basic conditions allows sequential functionalization:

  • Deprotection: Cleavage with trifluoroacetic acid (TFA) yields free carboxylic acids.

  • Cross-coupling: Suzuki-Miyaura reactions at the β-position enable carbon-carbon bond formation.

Comparative Analysis with Related Esters

tert-Butyl (E)-pent-2-enoate exhibits distinct reactivity compared to analogous enoates:

CompoundKey DifferenceReactivity Impact
tert-Butyl (E)-but-2-enoateShorter carbon chainReduced steric hindrance, faster kinetics
tert-Butyl pent-4-enoateDouble bond at C4-C5Altered regioselectivity in additions
Methyl (E)-pent-2-enoateMethyl ester vs. tert-butylLower thermal stability

The tert-butyl group’s bulkiness uniquely moderates reaction rates and stereochemical outcomes, making it preferable in catalysis requiring precise steric control .

Future Research Directions

Despite its utility, gaps remain in understanding tert-butyl (E)-pent-2-enoate’s full potential:

  • Catalyst Scope: Expanding bifunctional catalysts to non-thiol nucleophiles (e.g., amines).

  • Theoretical Studies: DFT calculations to map transition-state geometries.

  • Biomedical Applications: Evaluating β-mercaptoester derivatives as protease inhibitors.

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